molecular formula C22H17N5O2S2 B2962388 N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-22-3

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2962388
CAS No.: 1207062-22-3
M. Wt: 447.53
InChI Key: KKAREMAZERLQHP-CMDGGOBGSA-N
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Description

“N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide” is a chemical compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not detailed in the available resources.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Compounds structurally similar to N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of thiazoles and imidazoles have shown significant antimicrobial activities, including antibacterial and antifungal effects, against various pathogens such as Bacillus subtilis and Penicillium chrysogenum (Padmavathi et al., 2011). This suggests the potential of these compounds in addressing microbial resistance.

Anticancer Applications

  • Anticancer Activity : The search for novel anticancer agents has led to the development of compounds with the thiazole moiety. Thiazolo[3,2-a]pyridines, for instance, have been prepared using a multicomponent reaction and demonstrated promising anticancer activity across a range of cancer cell lines (Altug et al., 2011). Such compounds showcase the therapeutic potential of thiazole derivatives in cancer treatment.

Heterocyclic Chemistry Applications

  • Heterocyclic Compound Synthesis : The versatility of heterocyclic chemistry is further demonstrated through the synthesis of various heterocyclic compounds, including oxazoles, thiazoles, and imidazoles, starting from β-hydroxy- or β-mercapto-α-amino acid esters (Badr et al., 1981). These methodologies provide valuable tools for the development of new pharmaceutical agents and materials.

Molecular Dynamics and Docking Studies

  • Molecular Docking Studies : Recent research has focused on the molecular docking and dynamic simulation of thiazole clubbed pyridine scaffolds targeting the main protease (Mpro) of SARS-CoV-2, demonstrating their potential as COVID-19 inhibitors (Alghamdi et al., 2023). This highlights the role of heterocyclic compounds in addressing current global health challenges.

Future Directions

Thiazoles are an important class of compounds in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide”, and evaluating their biological activities. This could lead to the development of new drugs with improved efficacy and lesser side effects .

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c28-19(9-8-15-5-2-1-3-6-15)26-21-24-17(13-30-21)11-20(29)27-22-25-18(14-31-22)16-7-4-10-23-12-16/h1-10,12-14H,11H2,(H,24,26,28)(H,25,27,29)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAREMAZERLQHP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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